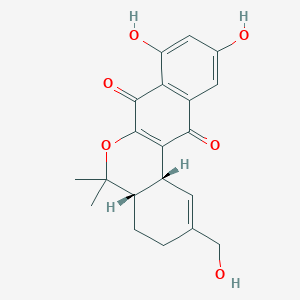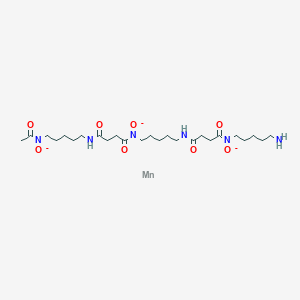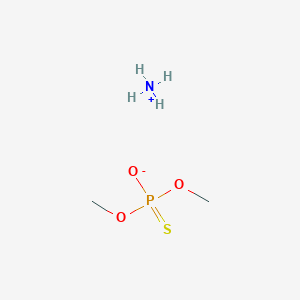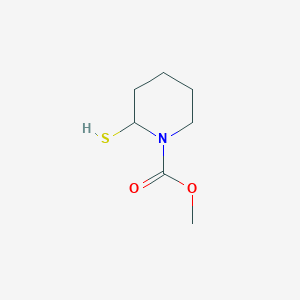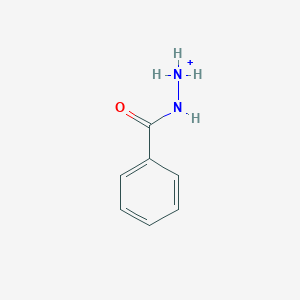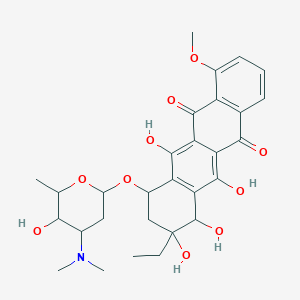
(1R,2S)-1-苯基丙烷-1,2-二醇
描述
“(1R,2S)-1-Phenylpropane-1,2-diol” is a chiral compound. Chirality is a property of asymmetry important in several branches of science. The word chirality is derived from the Greek ‘cheir’, meaning ‘hand’. The most familiar chiral object is a human hand . The compound belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
The synthesis of “(1R,2S)-1-Phenylpropane-1,2-diol” has been reported in the literature. A synthetic route to enantiomerically pure (1R,2S)-1-phenylphospholane-2-carboxylic acid, which is a phosphorus analogue of proline, has been established. A key step is the deprotonation–carboxylation of the 1-phenylphospholane borane complex by using s BuLi/1,2-dipiperidinoethane (DPE) .
Molecular Structure Analysis
The molecular structure of “(1R,2S)-1-Phenylpropane-1,2-diol” can be determined using various techniques such as X-ray diffraction analysis . The absolute configuration of an enantiomer can be determined using the Cahn-Ingold-Prelog rules .
Chemical Reactions Analysis
The chemical reactions involving “(1R,2S)-1-Phenylpropane-1,2-diol” can be studied using various techniques such as electrospray ionization mass spectrometry (ESI-MS). This technique allows the discrimination of species containing the same metal and to obtain structural elucidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,2S)-1-Phenylpropane-1,2-diol” can be determined using various techniques. For example, similar compounds such as menthol, which is an organic compound derived from the oils of mint plants, is a waxy, crystalline substance that is clear or white in color .
科学研究应用
酶合成和立体异构体应用
酶合成: 可以使用具有立体选择性的两步酶法合成(1R,2S)-1-苯基丙烷-1,2-二醇。这个过程涉及裂解酶和醇脱氢酶的组合,允许分别合成1-苯基丙烷-1,2-二醇的每个立体异构体 (Kihumbu et al., 2002)。
催化选择性和突变: 研究表明,某些酶,如ADH-A,对1-苯基丙烷-1,2-二醇的变体表现出选择性催化效率。已进行突变研究以增强酶对这类二醇的效率和结合行为 (Maurer et al., 2018)。
合成和聚合应用
氨基醇的合成: (1R,2S)-1-苯基丙烷-1,2-二醇的衍生物已被用于合成手性1,2-氨基醇,这对芳基酮的对映选择性还原起着重要作用 (Vatmurge, Hazra, & Pore, 2007)。
环氧开聚合: 包括(1R,2S)-1-苯基丙烷-1,2-二醇变体在内的某些二醇已被研究用作环氧开聚合中的前催化剂活化剂 (Komarov et al., 2019)。
生化和化学转化
生化级联反应: 这种二醇用于合成手性vic-1,2-二醇的立体选择性多酶级联反应,展示了它在复杂生化途径中的作用 (Presečki et al., 2018)。
与脲衍生物的化学反应: 它与脲及其衍生物在酸性溶液中反应,产生各种化合物,展示了其化学多功能性 (Butler, Hussain, & Leitch, 1980)。
未来方向
作用机制
Target of Action
It is structurally similar to (1r,2s)-2-phenylcyclopropanaminium, which is known to interact with the enzyme trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other physiological processes.
Mode of Action
Given its structural similarity to (1r,2s)-2-phenylcyclopropanaminium, it may also act as an indirect sympathomimetic, inducing the release of norepinephrine and thereby activating adrenergic receptors .
Pharmacokinetics
Related compounds such as ephedrine are known to be rapidly absorbed after oral administration and have a high bioavailability .
Action Environment
The action of (1R,2S)-1-Phenylpropane-1,2-diol may be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s stability and efficacy. Additionally, factors such as temperature and the presence of other substances could potentially influence its action .
属性
IUPAC Name |
(1R,2S)-1-phenylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3/t7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZXSHFWDHNOW-CBAPKCEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433365 | |
| Record name | (1R,2S)-1-Phenylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1-Phenylpropane-1,2-diol | |
CAS RN |
40421-52-1 | |
| Record name | (1R,2S)-1-Phenylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the production of (1R,2S)-1-Phenylpropane-1,2-diol using baker's yeast?
A: The research demonstrates a biocatalytical approach to obtain enantiomerically pure (1R,2S)-1-Phenylpropane-1,2-diol [, ]. Baker's yeast fermentation of 1-phenyl-1,2-propanedione can yield different stereoisomers depending on the reaction conditions. The ability to selectively produce the (1R,2S)-diol is valuable as chiral alcohols like this are important building blocks for various pharmaceuticals and fine chemicals.
Q2: What are the advantages of using baker's yeast for this type of reaction compared to traditional chemical synthesis?
A2: Baker's yeast offers several benefits for this reaction:
- Enantioselectivity: Baker's yeast possesses enzymes that can differentiate between enantiomers, allowing for the selective production of (1R,2S)-1-Phenylpropane-1,2-diol [, ]. Traditional chemical synthesis often results in a racemic mixture, requiring further separation steps.
- Mild Reaction Conditions: Biocatalytic reactions with baker's yeast typically occur under mild conditions (e.g., room temperature, atmospheric pressure) compared to some chemical syntheses requiring harsh reagents or conditions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)

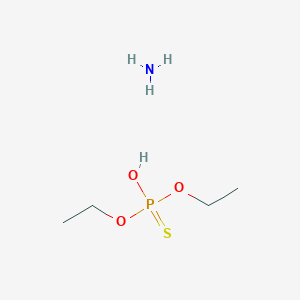
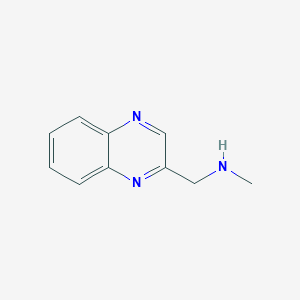
![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-](/img/structure/B143397.png)
